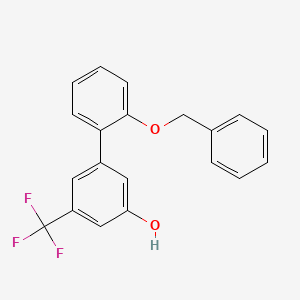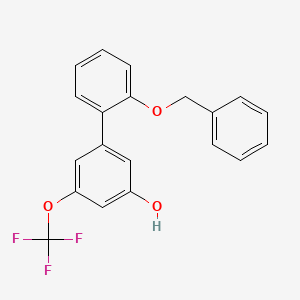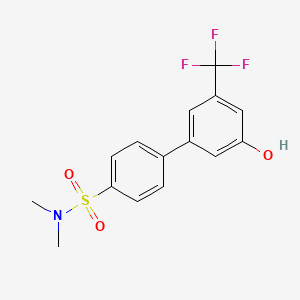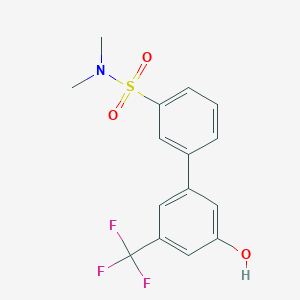![molecular formula C17H16F3NO4S B6385090 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261896-33-6](/img/structure/B6385090.png)
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%
Vue d'ensemble
Description
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-PSTFP-3-TFMP, 95%) is an organic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and is used in the study of the biochemical and physiological effects of COX-2 inhibition. In
Mécanisme D'action
5-PSTFP-3-TFMP, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%). It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% activity leads to a decrease in the production of pro-inflammatory prostaglandins, resulting in the biochemical and physiological effects discussed below.
Applications De Recherche Scientifique
5-PSTFP-3-TFMP, 95% is used in scientific research as an inhibitor of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% activity. It is used to study the role of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% in inflammation and other physiological processes, as well as to investigate the effects of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% inhibition on various diseases and disorders. It is also used in the development of new drugs for the treatment of inflammation and other medical conditions.
Biochemical and Physiological Effects
The inhibition of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% activity by 5-PSTFP-3-TFMP, 95% leads to a decrease in the production of pro-inflammatory prostaglandins. This can lead to a decrease in inflammation, pain, and other symptoms associated with inflammatory diseases and disorders. In addition, the inhibition of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% activity can also lead to a decrease in the production of other prostaglandins, which can result in a variety of physiological effects, such as changes in blood pressure, heart rate, and blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-PSTFP-3-TFMP, 95% in laboratory experiments has several advantages. It is a potent inhibitor of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%, and is relatively easy to synthesize and use in experiments. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. It is not as potent as some other 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% inhibitors, and its effects may not last as long as some other compounds. In addition, it is not suitable for use in humans, as it can cause serious side effects.
Orientations Futures
There are several potential future directions for the use of 5-PSTFP-3-TFMP, 95%. It could be used to develop new drugs for the treatment of inflammation and other medical conditions. It could also be used to investigate the role of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% in other physiological processes, such as cancer, cardiovascular disease, and neurological disorders. In addition, it could be used to study the effects of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% inhibition on various diseases and disorders. Finally, it could be used to develop new compounds with improved potency and longer-lasting effects.
Méthodes De Synthèse
5-PSTFP-3-TFMP, 95% is synthesized from the reaction of a pyrrolidinylsulfonyl chloride and trifluoromethoxybenzene. The reaction is carried out in a mixture of dichloromethane and aqueous sodium hydroxide, and the product is isolated by extraction with ethyl acetate. The yield of the reaction is typically 95%.
Propriétés
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-15-10-13(9-14(22)11-15)12-3-5-16(6-4-12)26(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLBZAJIDZZGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686773 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol | |
CAS RN |
1261896-33-6 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4′-(1-pyrrolidinylsulfonyl)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)




